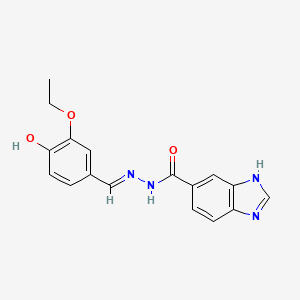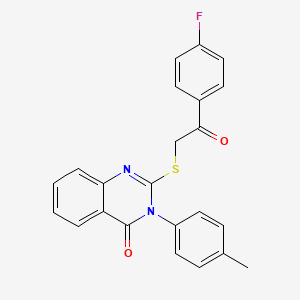![molecular formula C29H32N6O3S B11979054 N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11979054.png)
N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-{(E)-[4-(dietilamino)-2-hidroxifenil]metilideno}-2-{[4-(4-metoxifenil)-5-(4-metilfenil)-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida es un compuesto orgánico complejo conocido por sus diversas aplicaciones en la investigación científica. Este compuesto presenta una estructura única que incluye un anillo de triazol, un grupo metoxifenil y un grupo dietilamino, lo que lo convierte en un tema de interés en varios campos, como la química, la biología y la medicina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N'-{(E)-[4-(dietilamino)-2-hidroxifenil]metilideno}-2-{[4-(4-metoxifenil)-5-(4-metilfenil)-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida normalmente implica varios pasos. Un método común incluye la condensación de 4-(dietilamino)-2-hidroxibenzaldehído con 2-{[4-(4-metoxifenil)-5-(4-metilfenil)-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida bajo condiciones de reacción específicas. La reacción suele llevarse a cabo en un disolvente orgánico como el etanol o el metanol, con la presencia de un catalizador ácido para facilitar el proceso de condensación.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimizaría para el rendimiento y la pureza, a menudo involucrando técnicas avanzadas como reactores de flujo continuo y sistemas de síntesis automatizados para garantizar la coherencia y la eficiencia.
Análisis De Reacciones Químicas
Tipos de reacciones
N'-{(E)-[4-(dietilamino)-2-hidroxifenil]metilideno}-2-{[4-(4-metoxifenil)-5-(4-metilfenil)-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar usando agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila o electrófila, dependiendo de los grupos funcionales involucrados.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Disolventes halogenados y nucleófilos o electrófilos apropiados.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir quinonas correspondientes, mientras que la reducción podría producir aminas o alcoholes.
Aplicaciones en investigación científica
N'-{(E)-[4-(dietilamino)-2-hidroxifenil]metilideno}-2-{[4-(4-metoxifenil)-5-(4-metilfenil)-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y como precursor para moléculas más complejas.
Biología: Se ha investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se ha explorado por sus posibles efectos terapéuticos, particularmente en el desarrollo de nuevos medicamentos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Aplicaciones Científicas De Investigación
N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
El mecanismo de acción de N'-{(E)-[4-(dietilamino)-2-hidroxifenil]metilideno}-2-{[4-(4-metoxifenil)-5-(4-metilfenil)-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. Los objetivos moleculares y las vías exactas pueden variar dependiendo de la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos similares
- N'-[(E)-(4-metoxifenil)metilideno]-2-[(3-metil-4-oxo-3,4-dihidro-2-quinazolinil)sulfanil]acetohidrazida
- N-[4-(dietilamino)fenil]-N-[(E)-(2-nitrofenil)metilideno]amina
Unicidad
N'-{(E)-[4-(dietilamino)-2-hidroxifenil]metilideno}-2-{[4-(4-metoxifenil)-5-(4-metilfenil)-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida destaca por su combinación única de grupos funcionales, que confieren propiedades químicas y biológicas distintas
Propiedades
Fórmula molecular |
C29H32N6O3S |
|---|---|
Peso molecular |
544.7 g/mol |
Nombre IUPAC |
N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-2-[[4-(4-methoxyphenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C29H32N6O3S/c1-5-34(6-2)24-12-11-22(26(36)17-24)18-30-31-27(37)19-39-29-33-32-28(21-9-7-20(3)8-10-21)35(29)23-13-15-25(38-4)16-14-23/h7-18,36H,5-6,19H2,1-4H3,(H,31,37)/b30-18+ |
Clave InChI |
AWLTZVBIRSISJI-UXHLAJHPSA-N |
SMILES isomérico |
CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)C)O |
SMILES canónico |
CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11978974.png)

![Methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[4-(allyloxy)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11978986.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11978991.png)
![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11978998.png)

![2-Benzyl-3-methyl-1-(2,4,5-trichloroanilino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11979010.png)
![4-{[(E)-(3-bromophenyl)methylidene]amino}-5-cyclohexyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11979037.png)
![4-chloro-2-[5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B11979042.png)


![Ethyl 4-[({(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-YL}acetyl)amino]benzoate](/img/structure/B11979058.png)
